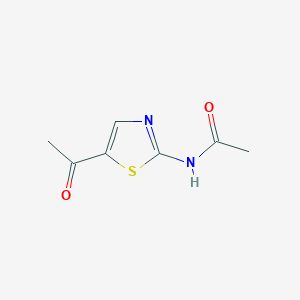
n-(5-Acetyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Acetyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have shown that n-(5-acetyl-1,3-thiazol-2-yl)acetamide exhibits significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives containing the thiazole moiety have considerable cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound were tested against colon cancer and melanoma cell lines, showing promising results with low GI50 values (0.25–0.69 μM) indicating high potency .
| Cell Line | GI50 (μM) | Activity Level |
|---|---|---|
| Colon Cancer | 0.41–0.69 | High |
| Melanoma | 0.48–13.50 | Moderate |
| Ovarian Cancer | 0.25–5.01 | High |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Antibacterial and Antifungal Studies : Research indicates that thiazole derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
Study 1: Anticancer Efficacy
A study published in a prominent journal evaluated the efficacy of this compound in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that the compound significantly reduced cell proliferation compared to standard treatments like staurosporine, further supporting its potential as an anticancer agent .
Study 2: Structural Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of thiazole-containing compounds, revealing that modifications in the thiazole ring could enhance antitumor activity. This study highlighted how slight changes in molecular structure can lead to significant improvements in biological activity .
Eigenschaften
CAS-Nummer |
860620-57-1 |
|---|---|
Molekularformel |
C7H8N2O2S |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
N-(5-acetyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2S/c1-4(10)6-3-8-7(12-6)9-5(2)11/h3H,1-2H3,(H,8,9,11) |
InChI-Schlüssel |
OGTYHEPGCIAZTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(S1)NC(=O)C |
Kanonische SMILES |
CC(=O)C1=CN=C(S1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















